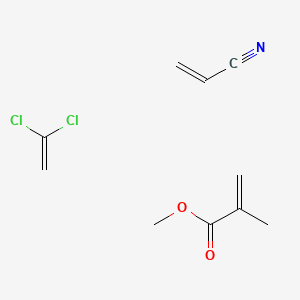

1,1-Dichloroethene;methyl 2-methylprop-2-enoate;prop-2-enenitrile

Description

1,1-Dichloroethene: , methyl 2-methylprop-2-enoate , and prop-2-enenitrile are three distinct chemical compounds with unique properties and applications.

1,1-Dichloroethene:

Methyl 2-methylprop-2-enoate: is an ester of methacrylic acid, commonly used in the production of polymers and resins.

Prop-2-enenitrile:

Properties

IUPAC Name |

1,1-dichloroethene;methyl 2-methylprop-2-enoate;prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.C3H3N.C2H2Cl2/c1-4(2)5(6)7-3;1-2-3-4;1-2(3)4/h1H2,2-3H3;2H,1H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDQHJNVBWYVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC.C=CC#N.C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25214-39-5 | |

| Record name | Acrylonitrile-methyl methacrylate-vinylidene chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25214-39-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,1-dichloroethene and 2-propenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025214395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,1-dichloroethene and 2-propenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,1-dichloroethene and 2-propenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1,1-Dichloroethene

1,1-Dichloroethene is typically produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is base-catalyzed, often using sodium hydroxide or calcium hydroxide at temperatures around 100°C . An alternative method involves gas-phase synthesis using supported amine catalysts .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate can be synthesized through esterification reactions involving methacrylic acid and methanol. Industrial production often uses bulk polymerization with acetic acid and benzoyl peroxide as initiators .

Prop-2-enenitrile

Prop-2-enenitrile is produced industrially through the ammoxidation of propylene. This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, typically at temperatures between 400-500°C .

Chemical Reactions Analysis

1,1-Dichloroethene

1,1-Dichloroethene undergoes polymerization to form polyvinylidene chloride. It can also participate in addition reactions with various reagents, such as hydrogen chloride and chlorine .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate can undergo polymerization to form polymethyl methacrylate (PMMA). It can also participate in esterification and transesterification reactions .

Prop-2-enenitrile

Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile. It can also participate in addition reactions with various nucleophiles, such as amines and alcohols .

Scientific Research Applications

The applications of 1,1-dichloroethene, methyl 2-methylprop-2-enoate, and prop-2-enenitrile are detailed below, based on scientific literature.

1,1-Dichloroethene

General Information: 1,1-Dichloroethene (1,1-DCE), also known as vinylidene chloride, is a chlorocarbon compound that is poorly soluble in water but soluble in organic solvents .

Applications:

- Polymer Production: 1,1-DCE is primarily used as a comonomer in the polymerization of vinyl chloride, acrylonitrile, and acrylates . It is also utilized in the manufacture of polyvinylidene chloride polymers and copolymers .

- Polyvinylidene Chloride (PVDC): 1,1-DCE can be polymerized to produce polyvinylidene chloride, which was used to make cling wrap .

- Other applications: 1,1-Dichloroethene may also be used in the production of hydrochlorofluorocarbons, chloroacetyl chloride, and latex and resins, as an aid in ore flotation, as a solvent in paint and varnish remover, and as a vapor degreaser and industrial cleaning agent .

- Semiconductor Fabrication: 1,1-DCE is used in semiconductor device fabrication for growing high purity silicon dioxide films .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate, commonly known as methyl methacrylate (MMA), is a versatile chemical compound with a wide range of applications.

Applications:

- Polymer Production: MMA is primarily used in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic often used as a lightweight alternative to glass.

- Paints and Coatings: MMA is used in the production of paints and coatings due to its excellent weather resistance and durability.

- Adhesives and Sealants: It is a key component in various adhesives and sealants, providing strong bonding properties.

- Other Applications: MMA is also used in the production of cast acrylic sheets, molding powders, and various specialty polymers.

Prop-2-enenitrile

Prop-2-enenitrile, also known as acrylonitrile, is an organic compound with the formula . It is a versatile monomer used in the synthesis of various polymers .

Applications:

- Acrylonitrile Butadiene Styrene (ABS): Acrylonitrile is a key component in the production of ABS, a thermoplastic polymer known for its strength and impact resistance .

- Nitrile Rubber: It is used in the production of nitrile rubber, which is resistant to oil, fuel, and other chemicals.

- Acrylic Fibers: Acrylonitrile is used in the production of acrylic fibers, which are used in textiles and carpets .

- Chemical Intermediate: It serves as a chemical intermediate in the synthesis of various compounds, including pharmaceuticals and pesticides .

Mechanism of Action

1,1-Dichloroethene

1,1-Dichloroethene exerts its effects primarily through its reactivity with nucleophiles, leading to the formation of various addition products. It can also undergo polymerization to form polyvinylidene chloride .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate acts as a monomer in polymerization reactions, forming PMMA through free-radical polymerization mechanisms .

Prop-2-enenitrile

Prop-2-enenitrile acts as a monomer in polymerization reactions, forming polyacrylonitrile through free-radical polymerization mechanisms. It can also react with nucleophiles to form various addition products .

Comparison with Similar Compounds

1,1-Dichloroethene

Similar compounds include vinyl chloride and 1,2-dichloroethene. 1,1-Dichloroethene is unique due to its high reactivity and ability to form polyvinylidene chloride .

Methyl 2-methylprop-2-enoate

Similar compounds include methyl acrylate and ethyl methacrylate. Methyl 2-methylprop-2-enoate is unique due to its ability to form PMMA, which has superior optical properties .

Prop-2-enenitrile

Similar compounds include acrylamide and methacrylonitrile. Prop-2-enenitrile is unique due to its ability to form polyacrylonitrile, which is used in the production of high-strength fibers .

Biological Activity

The compound 1,1-Dichloroethene; methyl 2-methylprop-2-enoate; prop-2-enenitrile (CAS Number: 32335-23-2) is a complex organic molecule that exhibits various biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula for this compound is with a molecular weight of 264.148 g/mol . The boiling point is approximately 100.3ºC , and it has a flash point of 10ºC . Understanding these properties is crucial for assessing its behavior in biological systems.

| Property | Value |

|---|---|

| CAS Number | 32335-23-2 |

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ |

| Molecular Weight | 264.148 g/mol |

| Boiling Point | 100.3ºC |

| Flash Point | 10ºC |

Toxicological Studies

Research indicates that 1,1-Dichloroethene is a known toxicant with potential carcinogenic effects in humans. It has been classified as a Group I human carcinogen by the International Agency for Research on Cancer (IARC). Studies have shown that exposure can lead to various health issues, including respiratory problems and liver damage .

Ecotoxicological Impact

The ecotoxicological profile of the compound reveals significant effects on aquatic organisms. The compound has been shown to be harmful to aquatic life, with studies indicating that it can disrupt endocrine functions in fish and other aquatic species .

Case Studies

-

Case Study on Hepatotoxicity :

A study conducted on rats exposed to varying concentrations of 1,1-Dichloroethene demonstrated dose-dependent hepatotoxic effects. Histopathological examinations revealed significant liver damage at higher exposure levels, including necrosis and fatty degeneration . -

Environmental Impact Assessment :

An environmental impact study assessed the effects of this compound in a river ecosystem. Results indicated elevated levels of toxicity in fish populations downstream from industrial discharge points, leading to reduced biodiversity and altered reproductive behaviors in affected species .

The biological activity of this compound can be attributed to its ability to form reactive intermediates during metabolism. These intermediates can interact with cellular macromolecules, leading to oxidative stress and subsequent cellular damage. The specific pathways involved include:

- Oxidative Stress Induction : The compound induces the production of reactive oxygen species (ROS), contributing to cellular damage.

- DNA Adduct Formation : Metabolites may form adducts with DNA, potentially leading to mutagenesis and carcinogenesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.